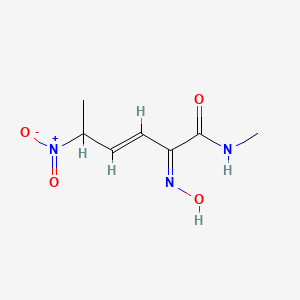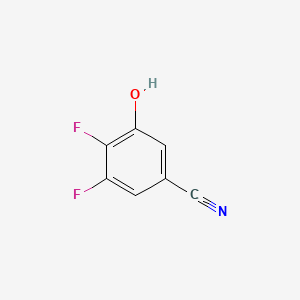![molecular formula C11H12N4S B575996 1,2,4-Triazolo[4,3-a]pyridine-8-carbonitrile, 5-mercapto-7-methyl-3-(1-methylethyl)- CAS No. 168260-77-3](/img/new.no-structure.jpg)
1,2,4-Triazolo[4,3-a]pyridine-8-carbonitrile, 5-mercapto-7-methyl-3-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Triazolo[4,3-a]pyridine-8-carbonitrile, 5-mercapto-7-methyl-3-(1-methylethyl)- is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development . The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold for the synthesis of various bioactive molecules .
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 1,2,4-triazolo[4,3-a]pyridines involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation . This catalyst-free and additive-free method is eco-friendly and results in high yields. The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
In industrial settings, the synthesis of 1,2,4-triazolo[4,3-a]pyridines can be scaled up using similar microwave-mediated methods. The use of microwave irradiation allows for rapid and efficient synthesis, making it suitable for large-scale production .
化学反应分析
Types of Reactions
1,2,4-Triazolo[4,3-a]pyridine-8-carbonitrile, 5-mercapto-7-methyl-3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .
科学研究应用
1,2,4-Triazolo[4,3-a]pyridine-8-carbonitrile, 5-mercapto-7-methyl-3-(1-methylethyl)- has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of various enzymes and receptors, including c-Met and VEGFR-2.
Biological Research: The compound exhibits antiproliferative activities against cancer cell lines such as A549, MCF-7, and HeLa.
Pharmaceutical Industry: It is explored for its potential in developing new drugs for treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
作用机制
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyridine-8-carbonitrile, 5-mercapto-7-methyl-3-(1-methylethyl)- involves its interaction with specific molecular targets:
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyridine structure but differ in the position of the nitrogen atoms in the triazole ring.
1,2,4-Triazolo[4,3-a]pyrazines: These compounds have a pyrazine ring instead of a pyridine ring, offering different biological activities.
Uniqueness
1,2,4-Triazolo[4,3-a]pyridine-8-carbonitrile, 5-mercapto-7-methyl-3-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for drug discovery and development .
属性
CAS 编号 |
168260-77-3 |
|---|---|
分子式 |
C11H12N4S |
分子量 |
232.31 g/mol |
IUPAC 名称 |
7-methyl-3-propan-2-yl-5-sulfanylidene-1H-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C11H12N4S/c1-6(2)10-13-14-11-8(5-12)7(3)4-9(16)15(10)11/h4,6,14H,1-3H3 |
InChI 键 |
JHIPKTDMZQIRQB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=S)N2C(=C1C#N)NN=C2C(C)C |
规范 SMILES |
CC1=CC(=S)N2C(=C1C#N)NN=C2C(C)C |
同义词 |
1,2,4-Triazolo[4,3-a]pyridine-8-carbonitrile, 5-mercapto-7-methyl-3-(1-methylethyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


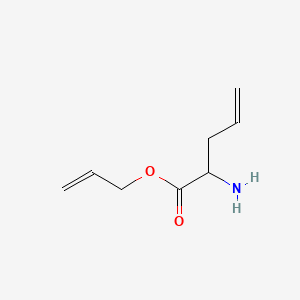
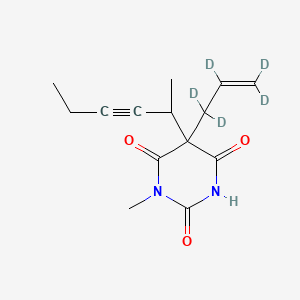
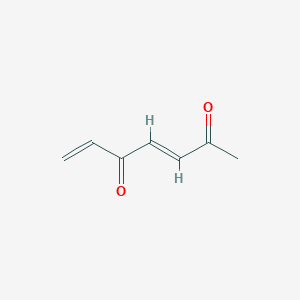
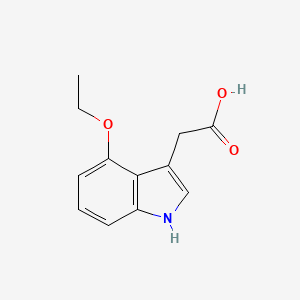
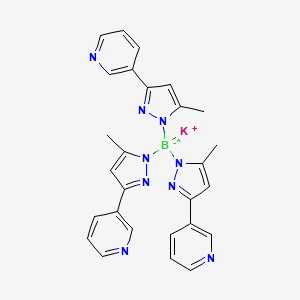
![Spiro[bicyclo[3.1.0]hexane-2,2'-[1,3]dioxolan]-1-ylmethanol](/img/structure/B575924.png)
![10-oxa-1,5-diazatricyclo[6.3.0.02,6]undeca-2,4,6,8-tetraene](/img/structure/B575928.png)
